Tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound that is part of a broader class of tert-butyl compounds, which are known for their steric bulk and ability to influence the physical and chemical properties of molecules. These compounds are often used as intermediates in the synthesis of various chemical entities, including ligands, pharmaceuticals, and other biologically active molecules. The tert-butyl group is known to be sterically demanding and can act as a solubilizing substituent, affecting the molecule's reactivity and interaction with other compounds .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the use of tert-butyl groups to protect functional groups during chemical reactions. For example, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for synthesizing various substituted pyridine derivatives, which are then coupled with aromatic aldehydes to afford Schiff base compounds . The tert-butyl group can also be used to activate imines for the addition of nucleophiles, serving as a chiral directing group in asymmetric synthesis . Additionally, tert-butyl groups are employed in the synthesis of unnatural amino acids, such as O-tert-butyltyrosine, which can be incorporated into proteins for NMR studies .
Molecular Structure Analysis
The molecular structure of tert-butyl compounds is significantly influenced by the presence of the tert-butyl group. For instance, the bulky tert-butyl substituents in 4'-tert-butyl-2,2':6',2''-terpyridine prevent typical face-to-face π-interactions, leading to a unique packing in the solid state characterized by CH···N hydrogen bonds and weak CH···π contacts . X-ray crystallographic analysis of tert-butyl substituted compounds often reveals interesting structural features, such as intramolecular hydrogen bonds that stabilize the molecular and crystal structure .
Chemical Reactions Analysis
Tert-butyl compounds participate in a variety of chemical reactions. The tert-butyl group can influence the reactivity of the molecule, as seen in the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, where it is involved in nucleophilic substitution, oxidation, halogenation, and elimination reactions . The tert-butyl group can also be removed after nucleophilic addition, as demonstrated in the synthesis of a wide range of enantioenriched amines using N-tert-butanesulfinyl imines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are often characterized using various spectroscopic and analytical techniques. For example, gas-liquid chromatography and mass spectral analysis are used to analyze carboxylates as their tert-butyldimethylsilyl derivatives, providing retention data and responses for mono-, di-, and tricarboxylic acids . The tert-butyl group's influence on the electronic properties of a molecule can be studied through cyclic voltammetry, which may show that the tert-butyl substituent is slightly electron-releasing . Thermal analysis, such as DSC and TGA, is also used to study the stability of tert-butyl compounds .
Scientific Research Applications
Obesity and Pregnancy Management
A study from 1962 evaluated Phenyl-tert-butylamine, a compound related in structure to tert-butyl compounds, for controlling obesity during pregnancy without dietary restriction, showcasing early interest in utilizing tert-butyl derivatives for medical applications "Obesity and pregnancy. Weight control with a resinate".
Exposure and Toxicity Studies
- Research on butylated hydroxytoluene (BHT), another tert-butyl compound, has been conducted to understand its ubiquity in consumer products and its potential effects on human health. For example, a biomonitoring study assessing the exposure of young German adults to BHT aimed to gain a better understanding of the internal burden of BHT in nonspecifically exposed adults "A biomonitoring study assessing the exposure of young German adults to butylated hydroxytoluene (BHT)".
- Another study highlighted the importance of understanding human exposure to synthetic phenolic antioxidants like BHT, suggesting a need for robust methods to measure these chemicals in biological samples "Quantitative identification of and exposure to synthetic phenolic antioxidants, including butylated hydroxytoluene, in urine".
Metabolism and Excretion
- A study on the human metabolism and excretion kinetics of a fragrance component, lysmeral, after a single oral dosage, explored how lysmeral metabolites are processed in the human body. This type of research is essential for understanding how tert-butyl-containing compounds might be metabolized and excreted in humans "Human metabolism and excretion kinetics of the fragrance lysmeral after a single oral dosage".
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYUWTDLNUMEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1374655-49-8 |
Source
|
Record name | tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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